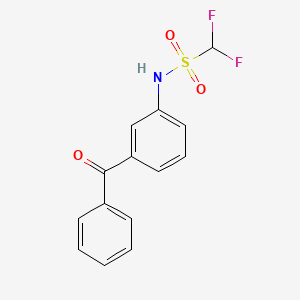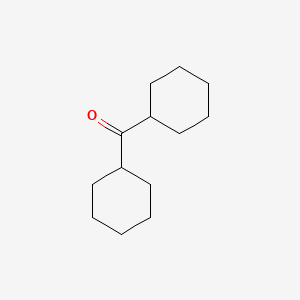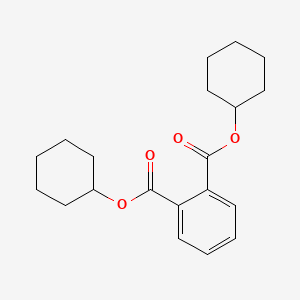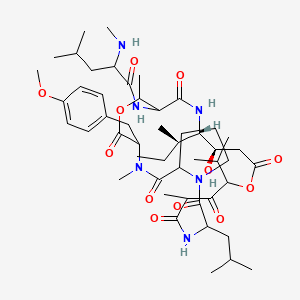
Diflumidone
Descripción general
Descripción
Diflumidona es un fármaco antiinflamatorio no esteroideo (AINE) conocido por su eficacia en la reducción de la inflamación y el dolor. Químicamente se identifica como 3-benzoildifluorometanosulfonanilida y tiene la fórmula molecular C14H11F2NO3S . Diflumidona se utiliza principalmente en la investigación científica y no está destinada al consumo humano .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La diflumidona se puede sintetizar mediante un proceso de varios pasos que implica la reacción de cloruro de difluorometanosulfonilo con derivados de anilina. La reacción generalmente requiere la presencia de una base como la trietilamina y se lleva a cabo bajo condiciones de temperatura controlada . El intermedio resultante se somete luego a reacciones adicionales para obtener el producto final.
Métodos de producción industrial
La producción industrial de diflumidona implica la síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso está optimizado para obtener mayores rendimientos y pureza, a menudo involucrando técnicas avanzadas como reactores de flujo continuo y sistemas automatizados para garantizar la coherencia y la eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones
La diflumidona experimenta varias reacciones químicas, que incluyen:
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Nucleófilos como aminas, tioles.
Principales productos formados
Oxidación: Sulfóxidos, sulfona.
Reducción: Derivados de amina.
Sustitución: Varios derivados de anilina sustituidos.
Aplicaciones Científicas De Investigación
Diflumidona tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como reactivo en síntesis orgánica y como compuesto de referencia en química analítica.
Biología: Se estudia por sus propiedades antiinflamatorias y sus posibles efectos en las vías celulares.
Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de afecciones inflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales y como estándar en procesos de control de calidad.
Mecanismo De Acción
Diflumidona ejerce sus efectos antiinflamatorios inhibiendo la síntesis de prostaglandinas, que son mediadores de la inflamación. Se dirige a las enzimas ciclooxigenasas (COX), específicamente COX-2, lo que reduce la producción de prostaglandinas proinflamatorias . Esta inhibición conduce a una disminución de la inflamación y el dolor .
Comparación Con Compuestos Similares
Compuestos similares
Indometacina: Otro AINE con propiedades antiinflamatorias similares pero diferente estructura química.
Ibuprofeno: Un AINE ampliamente utilizado con un mecanismo de acción y una estructura química diferentes.
Diclofenaco: Un AINE con efectos terapéuticos similares pero diferente farmacocinética.
Singularidad
Diflumidona es única debido a su estructura química específica, que le permite inhibir selectivamente las enzimas COX-2 de manera más efectiva que algunos otros AINE. Esta selectividad reduce el riesgo de efectos secundarios gastrointestinales comúnmente asociados con los inhibidores no selectivos de COX .
Propiedades
IUPAC Name |
N-(3-benzoylphenyl)-1,1-difluoromethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3S/c15-14(16)21(19,20)17-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9,14,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBDOSAQLCZTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NS(=O)(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22737-01-5 (hydrochloride salt) | |
| Record name | Diflumidone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022736852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90177275 | |
| Record name | Diflumidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22736-85-2 | |
| Record name | Diflumidone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022736852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diflumidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIFLUMIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E96467495S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Diflumidone as an anti-inflammatory agent?
A1: While this compound is recognized as a non-steroidal anti-inflammatory drug (NSAID) [, ], its precise mechanism of action hasn't been fully elucidated in the provided research papers. Further studies are needed to determine its specific molecular targets and downstream effects.
Q2: What is the chemical structure of this compound and are there any novel synthesis approaches?
A3: this compound, chemically named 3-Benzoyldifluoromethanesulfonanilide, sodium salt (MBR 4164-8) [], has recently been synthesized using a novel electrophilic difluoromethylthiolating reagent (MesNHSCF2 PO(OEt)2) []. This reagent enables the efficient and direct introduction of the SCF2 PO(OEt)2 group into molecules, offering a new route for the synthesis of this compound and related compounds [].
Q3: Are there any known structural analogs of this compound and have their activities been explored?
A4: While the provided research doesn't delve into specific structural analogs of this compound, one paper mentions "R-805" as a "novel anti-inflammatory drug" alongside this compound []. This suggests potential structural similarities or shared mechanisms of action that warrant further investigation. Exploring the structure-activity relationship by modifying this compound's structure could reveal analogs with improved potency, selectivity, or pharmacokinetic properties.
Q4: What are the limitations of the available research on this compound?
A5: The provided research on this compound is limited in scope, primarily focusing on its topical anti-inflammatory activity compared to Indomethacin [] and a novel synthesis method []. More comprehensive studies are required to understand its full pharmacological profile, including its mechanism of action, pharmacokinetics, safety profile, and potential for systemic use.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[2-(2-decanoyloxyethoxy)ethoxy]ethyl decanoate](/img/structure/B1670495.png)






